molecular formula C16H12N2O3 B4405395 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl acetate

3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl acetate

Cat. No. B4405395
M. Wt: 280.28 g/mol
InChI Key: ZCESOCQEANKEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as POA and has been synthesized using different methods. POA has shown promising results in various biochemical and physiological studies, making it a potential candidate for future research.

Mechanism of Action

The mechanism of action of POA is not fully understood. However, studies have shown that POA inhibits the activity of specific enzymes and proteins that are involved in the development and progression of various diseases. POA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. POA has also been found to inhibit the activity of the proteasome, which is a protein complex that plays a crucial role in protein degradation.
Biochemical and Physiological Effects:
POA has been shown to exhibit various biochemical and physiological effects. Studies have shown that POA has anti-inflammatory, antioxidant, and anti-cancer properties. POA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, POA has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

POA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. POA is also highly soluble in various solvents, making it easy to work with in the lab. However, POA has some limitations for lab experiments. It is a relatively new compound, and its properties and potential applications are still being studied. Additionally, POA is expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on POA. One potential direction is to study the effects of POA on other diseases, such as cardiovascular disease and autoimmune disorders. Another potential direction is to study the potential use of POA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of POA and its potential applications in various fields of scientific research.
In conclusion, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl acetate is a promising compound that has shown potential applications in various fields of scientific research. The synthesis of POA has been optimized for high yield and purity, making it a reliable method for synthesizing POA. POA has been shown to exhibit various biochemical and physiological effects and has potential applications in the treatment of cancer, neurodegenerative diseases, and other disorders. Future research on POA is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Scientific Research Applications

POA has been widely studied for its potential applications in various scientific fields. One of the most significant applications of POA is in the field of cancer research. Studies have shown that POA exhibits anti-tumor activity in different types of cancer cells. POA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-11(19)20-14-9-5-8-13(10-14)16-17-15(18-21-16)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCESOCQEANKEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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